

# Technical Guide: Physicochemical and In-Silico Characterization of 1-Nitrohydantoin

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## Compound of Interest

Compound Name: Hydantoin, 1-nitro-

Cat. No.: B3350469

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

1-Nitrohydantoin is a heterocyclic compound featuring a hydantoin ring system N-substituted with a nitro group. While specific experimental data on 1-nitrohydantoin is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physicochemical properties based on computational models. Furthermore, it outlines general experimental protocols and characterization workflows applicable to the synthesis and analysis of 1-nitrohydantoin and related N-nitro compounds. This document serves as a valuable resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Hydantoin and its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of a nitro group, a strong electron-withdrawing moiety, is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

## Physicochemical Properties (Computed)

Due to the absence of experimentally determined data, the following tables summarize the computed physicochemical properties of 1-nitrohydantoin, providing a foundational dataset for further investigation.

Table 1: Computed Molecular Properties of 1-Nitrohydantoin

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub> O <sub>4</sub>	PubChem
Molecular Weight	145.07 g/mol	PubChem
Exact Mass	145.01235559 Da	PubChem
Monoisotopic Mass	145.01235559 Da	PubChem
Topological Polar Surface Area	95.2 Å <sup>2</sup>	PubChem
Heavy Atom Count	10	PubChem
Formal Charge	0	PubChem
Complexity	206	PubChem
Isotope Atom Count	0	PubChem
Defined Atom Stereocenter Count	0	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	0	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	1	PubChem
Compound Is Canonicalized	Yes	PubChem

Table 2: Computed Lipophilicity and Solubility-Related Properties of 1-Nitrohydantoin

Property	Value	Source
XLogP3-AA	-0.7	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	0	PubChem

## General Experimental Protocols

The following section outlines a general methodology for the synthesis and characterization of N-nitro compounds, which can be adapted for 1-nitrohydantoin.

### Synthesis: N-Nitration of Hydantoin

A common method for the synthesis of N-nitro compounds is the nitration of the corresponding amine or amide precursor using a nitrating agent. For the synthesis of 1-nitrohydantoin, the nitration of hydantoin would be the logical approach.

Materials:

- Hydantoin
- Fuming nitric acid
- Acetic anhydride
- Ice bath
- Magnetic stirrer
- Round bottom flask
- Dropping funnel
- Filtration apparatus

- Recrystallization solvent (e.g., ethanol/water mixture)

#### Procedure:

- Cool a mixture of acetic anhydride and fuming nitric acid in an ice bath with constant stirring.
- Slowly add hydantoin to the cooled nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours).
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Collect the crude product by filtration and wash with cold water.
- Purify the crude 1-nitrohydantoin by recrystallization from an appropriate solvent system.

## Characterization

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons ( $-\text{CH}_2-$ ) and the N-H proton of the hydantoin ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with distinct signals for the carbonyl carbons and the methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

- N-H stretching vibration
- C=O (carbonyl) stretching vibrations (likely two distinct bands for the two carbonyl groups)
- Asymmetric and symmetric stretching vibrations of the N- $\text{NO}_2$  group, which are typically strong and found in the regions of  $1500\text{-}1600\text{ cm}^{-1}$  and  $1250\text{-}1350\text{ cm}^{-1}$ , respectively.

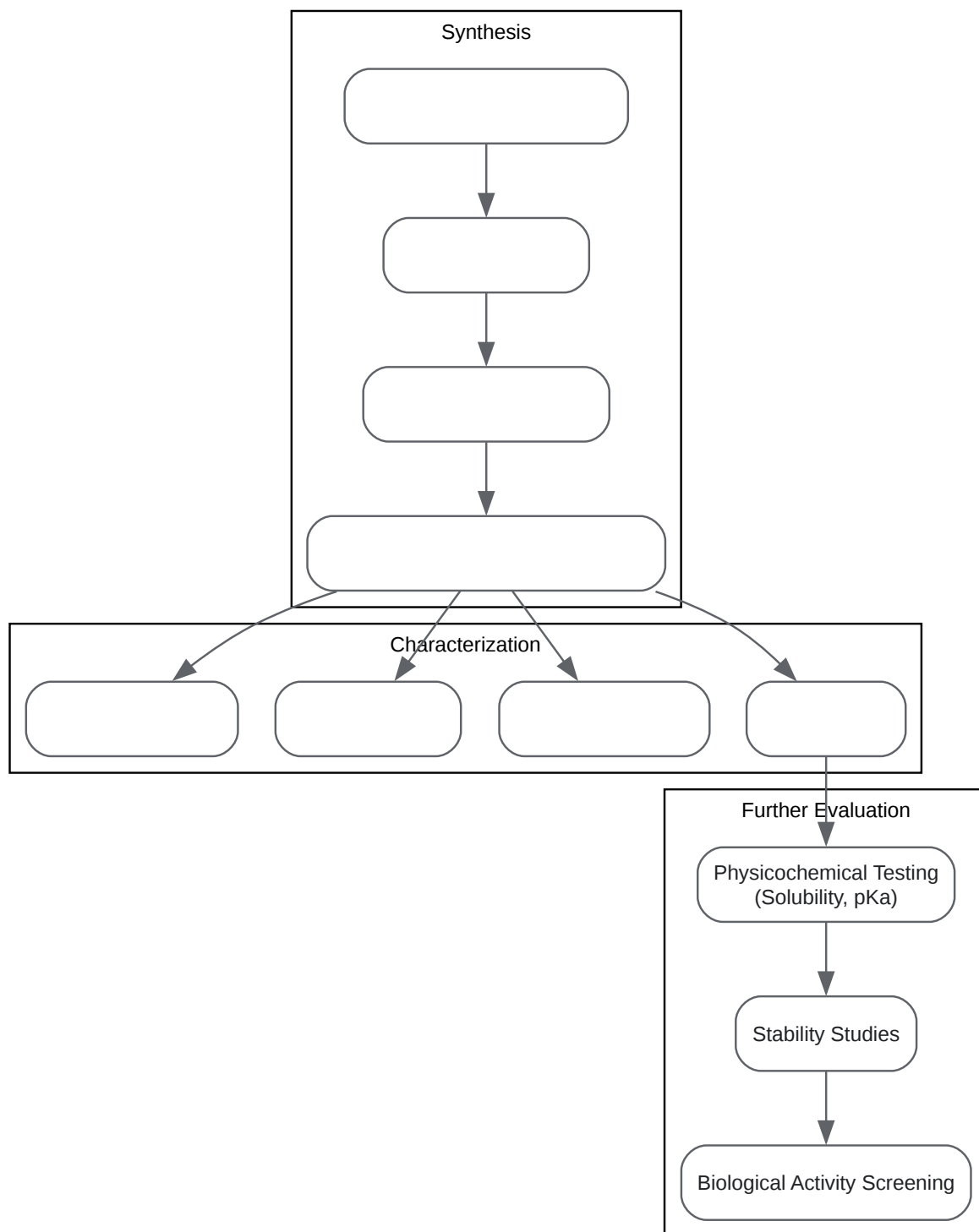
**Mass Spectrometry (MS):** Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can help confirm the structure.

**Melting Point Determination:** The melting point of the purified compound should be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

## Mandatory Visualizations

### General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like 1-nitrohydantoin.

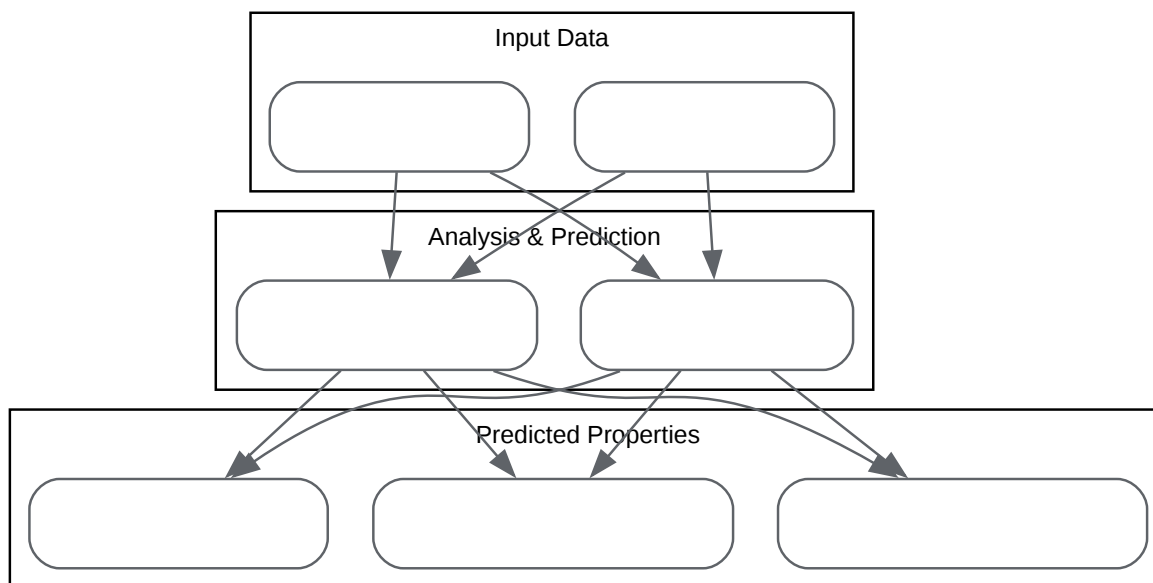


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Caption: General experimental workflow for synthesis and characterization.

## Predictive Property Analysis Workflow

This diagram outlines the logical relationship in predicting the properties of an uncharacterized compound by leveraging data from related known compounds.



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Caption: Predictive analysis workflow for uncharacterized compounds.

## Conclusion

While experimental data for 1-nitrohydantoin remains elusive, this technical guide provides a solid foundation for its study. The computational data offers valuable insights into its likely physicochemical properties, and the general experimental protocols provide a starting point for its synthesis and characterization. The provided workflows can guide the systematic investigation of this and other novel compounds. Further experimental validation is necessary to confirm the predicted properties and to explore the potential applications of 1-nitrohydantoin in various scientific fields.

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